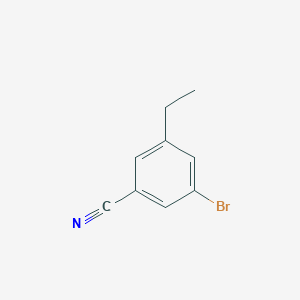

3-Bromo-5-ethylbenzonitrile

Description

3-Bromo-5-ethylbenzonitrile is a brominated aromatic nitrile compound with a molecular formula of C₉H₈BrN. It features a benzonitrile core substituted with a bromine atom at position 3 and an ethyl group at position 4.

Properties

IUPAC Name |

3-bromo-5-ethylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-2-7-3-8(6-11)5-9(10)4-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERGMGNRJQZSLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-ethylbenzonitrile can be achieved through several methods. One common approach involves the bromination of 5-ethylbenzonitrile. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-5-ethylbenzonitrile may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer and more environmentally friendly brominating agents, such as NBS, is preferred to minimize hazardous by-products. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-ethylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Reduction: LiAlH4 in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Oxidation: KMnO4 in aqueous or alkaline conditions.

Major Products Formed:

Substitution: Formation of 3-azido-5-ethylbenzonitrile or 3-thio-5-ethylbenzonitrile.

Reduction: Formation of 3-bromo-5-ethylbenzylamine.

Oxidation: Formation of 3-bromo-5-ethylbenzoic acid.

Scientific Research Applications

3-Bromo-5-ethylbenzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is utilized in the preparation of functional materials, such as liquid crystals and polymers.

Biological Studies: The compound is employed in studies investigating the biological activity of brominated aromatic compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethylbenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and nitrile group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Brominated Benzonitrile Derivatives

The following table compares 3-Bromo-5-ethylbenzonitrile with structurally related compounds, emphasizing substituent effects on properties and applications:

Key Comparative Insights

Substituent Effects on Reactivity and Applications

- Electron-Withdrawing Groups (EWGs): The nitrile group (-CN) in all compounds enhances electrophilic substitution reactivity. Bromine (Br) further directs reactions to specific positions (e.g., para or meta to existing substituents) .

- Hydroxyl vs. Ethyl Groups: Hydroxyl (-OH) substituents (e.g., in 5-Bromo-2-hydroxybenzonitrile) enable hydrogen bonding, influencing crystal packing and solubility . In contrast, the ethyl group (-C₂H₅) in 3-Bromo-5-ethylbenzonitrile likely increases hydrophobicity, a trait valuable in blood-brain barrier penetration for CNS drugs.

- Halogen Diversity: Iodine in 3-Bromo-4-hydroxy-5-iodobenzonitrile introduces heavy atom effects, useful in X-ray crystallography and radioimaging .

Synthetic Routes Bromination Methods: 5-Bromo-2-hydroxybenzonitrile is synthesized via bromination of o-cyanophenol or cobalt(II)-catalyzed conversion of aldoximes . Alkylation/Ethoxylation: Ethyl or ethoxy groups (e.g., in 3-Bromo-5-ethoxy-4-hydroxybenzonitrile) are introduced via nucleophilic substitution or Friedel-Crafts alkylation .

Biological and Material Applications

- Pharmaceuticals: 5-Bromo-2-hydroxybenzonitrile is a precursor to osteoporosis treatments and antiretroviral drugs . Ethyl-substituted analogs may improve pharmacokinetics in such candidates.

- Materials Science: Halogenated benzonitriles (e.g., iodine-containing derivatives) are explored in liquid crystals and organic semiconductors due to their polarizability .

Structural and Crystallographic Comparisons

- Hydrogen Bonding: 5-Bromo-2-hydroxybenzonitrile forms infinite 1D chains via O–H⋯N interactions (O⋯N distance: ~2.81 Å) . In contrast, ethyl-substituted analogs lack hydrogen-bond donors, leading to different packing behaviors.

- Planarity: Derivatives like 3-Acetyl-5-bromo-2-hydroxybenzonitrile exhibit near-planar structures (RMS deviation: 0.0334 Å), favoring π-π stacking in materials .

Biological Activity

3-Bromo-5-ethylbenzonitrile is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis methods, and implications for drug development.

The molecular formula of 3-Bromo-5-ethylbenzonitrile is C_10H_10BrN, with a molecular weight of 223.1 g/mol. The compound features a bromine atom and an ethyl group attached to a benzonitrile structure, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that derivatives of benzonitriles, including 3-Bromo-5-ethylbenzonitrile, exhibit antimicrobial activity. A study by highlighted that certain benzonitrile derivatives showed significant inhibition against various bacterial strains, suggesting potential as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Benzonitriles have also been investigated for their anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific effects of 3-Bromo-5-ethylbenzonitrile on cancer cells remain to be fully elucidated but warrant further investigation due to the promising nature of related compounds.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been noted in preliminary studies. It has been suggested that 3-Bromo-5-ethylbenzonitrile may inhibit certain cytochrome P450 enzymes, which play crucial roles in drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs and highlights the need for careful consideration in polypharmacy scenarios.

Synthesis Methods

The synthesis of 3-Bromo-5-ethylbenzonitrile can be achieved through various methods, including:

- Nucleophilic Substitution : Starting from 5-ethylbenzonitrile, bromination can be performed using brominating agents under controlled conditions.

- Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions can yield this compound from suitable precursors, providing a route that may allow for further functionalization.

Case Study: Antimicrobial Efficacy

A study conducted by assessed the antimicrobial efficacy of several benzonitrile derivatives, including 3-Bromo-5-ethylbenzonitrile. The findings indicated that this compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| 3-Bromo-5-ethylbenzonitrile | 32 | 64 |

| Control (Ciprofloxacin) | 4 | 8 |

Research on Enzyme Inhibition

In another investigation focusing on enzyme inhibition, it was found that 3-Bromo-5-ethylbenzonitrile inhibited CYP1A2 with an IC50 value of approximately 15 µM. This suggests potential interactions with drugs metabolized by this enzyme, indicating a need for further pharmacokinetic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.